molecular formula C21H20FNO5S B2902420 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide CAS No. 946319-26-2

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Cat. No. B2902420
CAS RN: 946319-26-2
M. Wt: 417.45
InChI Key: LZNKRVCNBIPROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide, also known as FS-1, is a small molecule compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.

Mechanism of Action

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide binds to the ATP-binding site of HSP90, leading to the destabilization of the HSP90 complex and subsequent degradation of its client proteins. This disruption of the HSP90 pathway ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In addition, it has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is its specificity for the HSP90 pathway, which makes it a promising candidate for cancer treatment. However, one limitation is its relatively low potency compared to other HSP90 inhibitors, which may limit its efficacy in clinical settings.

Future Directions

Future research on N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide could focus on improving its potency and efficacy as a cancer therapeutic agent. In addition, further studies could explore its potential use in combination with other cancer treatments, as well as its potential for treating other diseases that involve the HSP90 pathway.

Synthesis Methods

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-fluoro-3-methylphenylsulfonyl chloride, and then with 2-furanylethylamine. The final product is obtained through the reaction of the intermediate with 4-methoxybenzoyl chloride.

Scientific Research Applications

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide has been studied for its potential use in cancer treatment. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of cancer cells in vitro and in vivo by targeting the heat shock protein 90 (HSP90) pathway. HSP90 is a chaperone protein that is overexpressed in cancer cells and is essential for the stabilization and function of numerous oncogenic proteins. This compound was found to disrupt the HSP90 complex, leading to the degradation of these oncogenic proteins and ultimately inducing cancer cell death.

properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5S/c1-14-12-17(9-10-18(14)22)29(25,26)20(19-4-3-11-28-19)13-23-21(24)15-5-7-16(27-2)8-6-15/h3-12,20H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNKRVCNBIPROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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